

# An In-depth Technical Guide to 4-Methylbenzamide: Chemical Properties and Structure Elucidation

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## Compound of Interest

Compound Name: **4-Methylbenzamide**

Cat. No.: **B193301**

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## Introduction

**4-Methylbenzamide**, also known as p-toluamide, is an organic compound with significant applications in chemical synthesis and potential pharmacological relevance. It serves as a key intermediate in the production of various chemicals and has been investigated for its biological activities, including its role as a p38 kinase inhibitor.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties of **4-Methylbenzamide** and the methodologies employed for its structure elucidation, tailored for professionals in research and development.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **4-Methylbenzamide** is fundamental for its application in scientific research and drug development. These properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	135.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
CAS Number	619-55-6	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	159-163 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	270.4 ± 19.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.1 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Appearance	White solid	<a href="#">[9]</a>
LogP	1.20	<a href="#">[2]</a>

## Solubility Profile

The solubility of **4-Methylbenzamide** in various solvents is a critical parameter for its handling, reaction setup, and formulation.

Solvent	Solubility	Source
Water	Sparingly soluble	<a href="#">[3]</a>
Diethyl Ether	Very soluble	<a href="#">[3]</a>
Ethanol	Very soluble	<a href="#">[3]</a>
Benzene	Sparingly soluble	<a href="#">[3]</a>
Chloroform	Sparingly soluble	<a href="#">[3]</a>
Trifluoroacetic acid	Soluble	<a href="#">[3]</a>

## Structure Elucidation

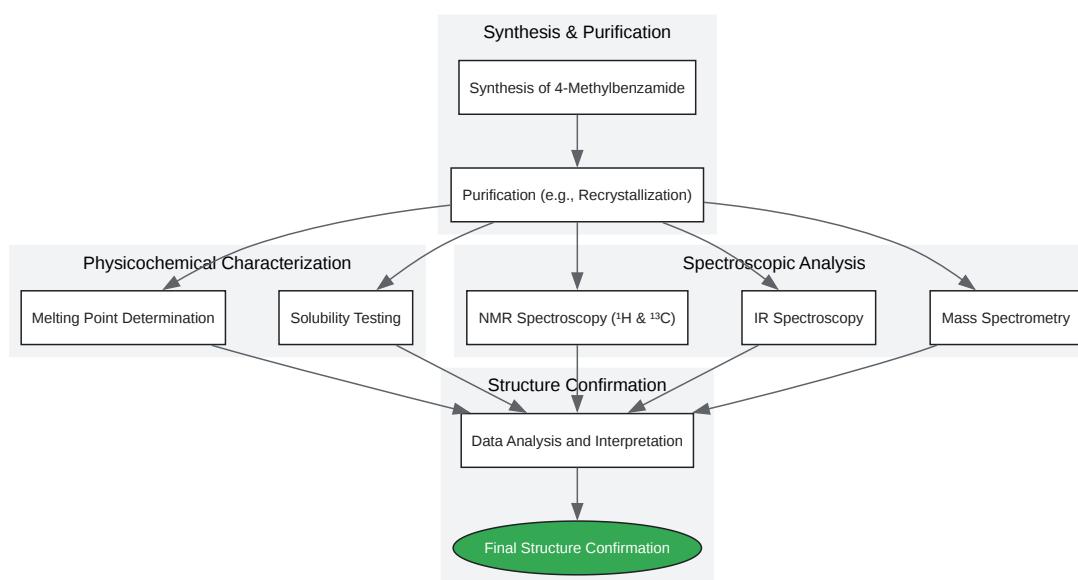
The definitive identification and confirmation of the chemical structure of **4-Methylbenzamide** are accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

## Spectroscopic Data

Technique	Key Observations	Source
<sup>1</sup> H NMR	Signals corresponding to the methyl protons, aromatic protons, and amide protons.	[10][11][12][13]
<sup>13</sup> C NMR	Resonances for the methyl carbon, aromatic carbons, and the carbonyl carbon.	[10][11]
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching of the amide, C=O stretching of the carbonyl group, and aromatic C-H stretching.	[5][11][14][15][16]
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.	[10][11][17]

A logical workflow for the comprehensive analysis and structure elucidation of **4-Methylbenzamide** is depicted below. This diagram illustrates the sequential process from initial synthesis or acquisition to final structural confirmation.

Workflow for the Structure Elucidation of 4-Methylbenzamide

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Caption: General workflow for the synthesis, purification, and structural elucidation of **4-Methylbenzamide**.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of **4-Methylbenzamide**. The following are generalized protocols for the key analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Sample Preparation: A small amount of purified **4-Methylbenzamide** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.[13]
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.[12]
- Data Acquisition:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired.
- Data Analysis: The chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration values of the peaks are analyzed to assign the protons and carbons to their respective positions in the molecule.

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[11][16] For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The IR spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of functional groups, such as the N-H and C=O bonds of the amide group.

## Mass Spectrometry (MS)

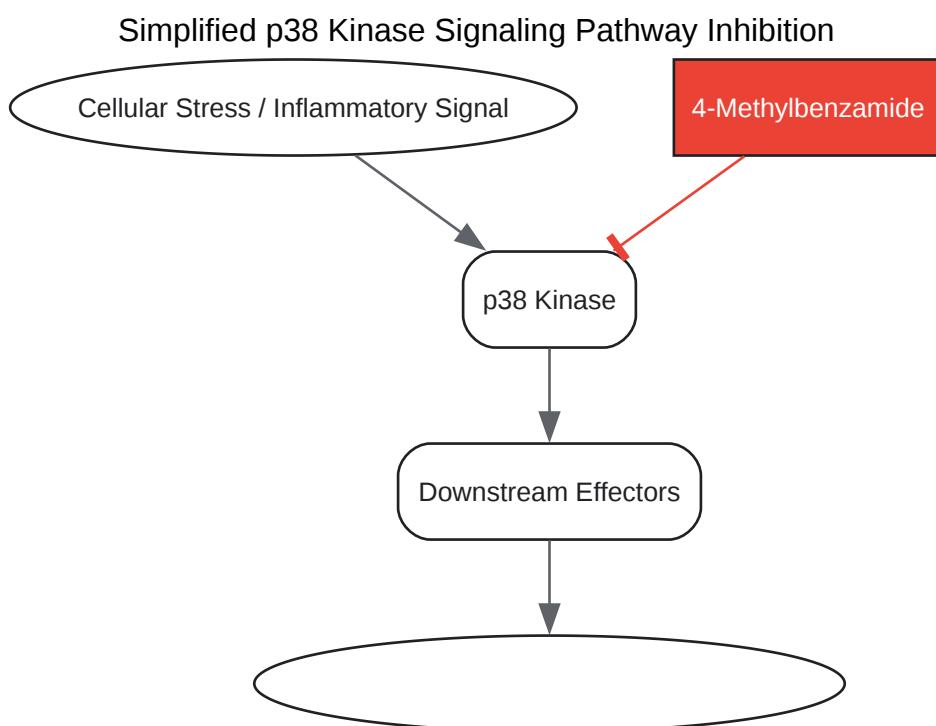
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.[10]

- Ionization Method: Electron Ionization (EI) is a common method.[17]
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
- Data Analysis: The molecular ion peak confirms the molecular weight. The fragmentation pattern provides additional structural information by showing how the molecule breaks apart under the experimental conditions.

## Biological Activity and Potential Applications

**4-Methylbenzamide** has been identified as an inhibitor of p38 kinase, a key enzyme in cellular signaling pathways involved in inflammation and stress responses.[1] This inhibitory activity suggests its potential as a starting point for the development of novel therapeutic agents.

The diagram below illustrates a simplified representation of a signaling pathway that could be inhibited by a compound like **4-Methylbenzamide**.



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Caption: Inhibition of the p38 kinase signaling pathway by **4-Methylbenzamide**.

## Conclusion

This technical guide has provided a detailed overview of the chemical properties, solubility, and structural elucidation of **4-Methylbenzamide**. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this compound. The combination of tabulated data, detailed methodologies, and visual workflows aims to facilitate a comprehensive understanding of this important chemical entity.

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